MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC
Description
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is a fluorogenic peptide substrate designed for protease activity assays. Its structure comprises:
- Methoxysuccinyl (MeOSuc) group: A modified succinyl moiety that enhances solubility and serves as an N-terminal blocking group to prevent undesired cleavage.
- DL-Proline and DL-Methionine: These residues contribute to the peptide’s conformational flexibility and hydrophobicity, influencing its interaction with protease active sites.
- 7-Amino-4-methylcoumarin (AMC): A fluorogenic reporter group released upon cleavage, enabling real-time quantification of enzymatic activity via fluorescence emission at 460 nm.
This compound is primarily used in biochemical research to study proteases capable of recognizing substrates with mixed D/L configurations. Its design balances structural complexity with functional utility, making it valuable for probing enzyme specificity and inhibitor screening .
Properties
IUPAC Name |
methyl 4-[[1-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSZEFHNKLYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid resin support. Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Deprotection Steps: After each coupling, the temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin and fully deprotected using a TFA-based cleavage cocktail.
Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC primarily undergoes hydrolysis reactions catalyzed by elastases and chymotrypsin-like serine peptidases. The hydrolysis of the peptide bond releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits fluorescence.
Common Reagents and Conditions
Enzymes: Human leukocyte elastase and porcine pancreatic elastase are commonly used to catalyze the hydrolysis.
Buffers: Reactions are typically carried out in phosphate-buffered saline (PBS) at physiological pH (around 7.4).
Major Products
The major product of the enzymatic hydrolysis of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC).
Scientific Research Applications
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of elastases and chymotrypsin-like serine peptidases.
Drug Screening: It is used in high-throughput screening assays to identify potential inhibitors of elastases, which are therapeutic targets for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Biochemical Studies: Researchers use this compound to study the specificity and kinetics of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves its cleavage by elastases and chymotrypsin-like serine peptidases. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits a fluorescent signal upon excitation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key differences between MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC and structurally or functionally related compounds:
| Compound Name | Sequence/Modifications | Target Enzyme Class | Key Features |
|---|---|---|---|
| This compound | Mixed D/L-Ala, Pro, Met; MeOSuc-AMC | Broad-spectrum proteases | Stereochemical diversity enhances resistance to nonspecific cleavage . |
| Suc-Ala-Ala-Pro-Met-AMC | All L-amino acids; Succinyl-AMC | Elastase, Metallo-proteases | Higher catalytic efficiency (e.g., kcat = 0.5 s⁻¹) but lower stability. |
| Boc-Val-Pro-Arg-AMC | L-Arg at cleavage site; Boc-AMC | Serine proteases (Thrombin) | High specificity (Km = 20 µM) but limited to L-configured substrates. |
| H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-NH2 | Mixed D/L residues; Free C-terminal | Signaling pathway enzymes | Complex structure enables diverse receptor interactions . |
Key Findings from Comparative Studies
Stereochemical Impact on Enzyme Specificity The inclusion of D-amino acids in this compound reduces its susceptibility to cleavage by proteases that exclusively recognize L-residues, such as trypsin or chymotrypsin. This property makes it a selective substrate for enzymes with broader stereochemical tolerance, such as certain bacterial proteases . In contrast, all-L analogs like Suc-Ala-Ala-Pro-Met-AMC exhibit higher catalytic efficiency (kcat up to 0.5 s⁻¹) but are prone to rapid degradation in complex biological matrices.
Fluorogenic Reporter Performance
- AMC-based substrates, including this compound, show consistent fluorescence quantum yields (~0.8) upon release. However, the MeOSuc group slightly reduces background fluorescence compared to Boc- or Suc-blocked analogs.
Biological Stability and Applications
- The mixed D/L configuration enhances metabolic stability in vivo, making this compound suitable for prolonged enzyme activity monitoring in cellular assays.
- Simpler peptides like H-Lys-Pro-Gly-NH2 lack fluorogenic reporters and stereochemical complexity, limiting their utility to basic binding studies .
Research Implications
- Drug Discovery: The compound’s resistance to nonspecific cleavage aids in identifying proteases with unique stereochemical preferences, a critical factor in designing targeted inhibitors.
- Enzyme Mechanism Studies : Its structural features provide insights into how mixed D/L configurations affect substrate-enzyme interactions, particularly in pathogens with atypical proteolytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
